Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is a synthetic organic compound with the molecular formula C₁₅H₁₇NO₄. This compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the methoxy and acetate functional groups enhances its solubility and reactivity, making it a candidate for various chemical and biological applications. The structure includes a methoxy group at the 8-position of the quinoline ring and an acetate group that contributes to its ester characteristics .
Compounds containing quinoline structures are often associated with significant biological activities, including:
The synthesis of methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate typically involves:
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate has potential applications in:
Interaction studies involving methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate focus on its binding affinity to various biological targets:
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate shares structural similarities with several other compounds. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methoxyquinoline | C₉H₉NO | Lacks acetate functionality; primarily studied for its antimalarial properties. |
| 8-Hydroxyquinoline | C₉H₉NO | Known for its chelating ability; used in metal ion detection. |
| Quinine | C₂₀H₂₄N₂O₂ | A natural product with significant antimalarial activity; structurally related but has a more complex alkaloid structure. |
Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate is unique due to its specific combination of functional groups that enhance solubility and reactivity while retaining biological activity associated with quinolines .
This compound's potential in medicinal chemistry highlights the importance of structural modifications in enhancing therapeutic efficacy and specificity.
The Combes quinoline synthesis is pivotal for constructing 2,4-disubstituted quinolines, making it ideal for introducing the 2,6-dimethyl and 8-methoxy groups in the target compound. The reaction involves condensation of aniline derivatives with β-diketones, followed by acid-catalyzed cyclization. For example, p-methoxyaniline (to introduce the 8-methoxy group) can react with 2,4-pentanedione (to install methyl groups at positions 2 and 4) under polyphosphoric acid (PPA) catalysis. Sloop’s modified Combes protocol using polyphosphoric ester (PPE) catalysts enhances regioselectivity, favoring 2-CF~3~-quinolines when bulky diketones are used.
Table 1: Combes Synthesis Optimization for 2,4-Substituted Quinolines
| Aniline Derivative | β-Diketone | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| p-Methoxyaniline | 2,4-Pentanedione | H~2~SO~4~ | 120 | 62 |
| p-Methoxyaniline | 2,4-Pentanedione | PPE (PPA + EtOH) | 90 | 78 |
| m-Toluidine | 1,3-Cyclohexanedione | PPA | 110 | 71 |
Steric effects dominate in the annulation step, ensuring that methoxy-substituted anilines direct methyl groups to the 2- and 6-positions. Subsequent esterification of the 4-hydroxyl group with methyl chloroacetate completes the synthesis of the target compound.
The Skraup reaction, traditionally employing aniline, glycerol, and sulfuric acid, has been adapted for methoxyquinolines. Microwave-assisted synthesis using acidic resin catalysts under solvent-free conditions reduces reaction times from hours to minutes. For the target compound, o-methoxyaniline serves as the starting material, reacting with glycerol and a nitrobenzene oxidizer. The methoxy group at position 8 is retained during the cyclodehydration step, while methyl groups are introduced via subsequent Friedel-Crafts alkylation.
Table 2: Skraup Reaction Parameters for 8-Methoxyquinoline
| Aniline Derivative | Oxidizing Agent | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|---|
| o-Methoxyaniline | Nitrobenzene | H~2~SO~4~ | 180 | 58 |
| o-Methoxyaniline | FeCl~3~ | Acidic Resin | 15 (MW) | 82 |
Microwave irradiation at 150°C with acidic resin (e.g., Amberlyst-15) improves yield by 24% compared to conventional heating. The 6-methyl group is introduced post-cyclization via directed ortho-metalation.
The Friedlander annulation couples o-aminoaryl ketones with α-methylene carbonyl compounds to form quinoline-4-carboxylic acids, which are esterified to yield the target acetate. For instance, 2-amino-4-methoxy-5-methylacetophenone reacts with methyl acetoacetate in the presence of NaOH/Ethanol, forming the quinoline core. The ester group at position 4 is introduced in situ, avoiding post-synthetic modifications.
Key Optimization Steps:
The Doebner-Miller reaction constructs 2,4-disubstituted quinolines via condensation of anilines with α,β-unsaturated carbonyl compounds. To introduce the 6-methyl group, m-toluidine reacts with mesityl oxide under HCl catalysis. Cyclization proceeds via a Michael addition-elimination mechanism, forming the 6-methylquinoline intermediate.
Table 3: Doebner-Miller Conditions for 6-Methylquinoline
| Aniline Derivative | Carbonyl Compound | Acid Catalyst | Yield (%) |
|---|---|---|---|
| m-Toluidine | Mesityl Oxide | HCl (gas) | 67 |
| m-Toluidine | Crotonaldehyde | H~2~SO~4~ | 54 |
Post-synthetic O-alkylation with methyl bromoacetate installs the acetate ester at position 4.
The Pfitzinger reaction converts isatin derivatives into quinoline-4-carboxylic acids, which are esterified to form the target compound. 5-Methoxyisatin reacts with acetone in KOH/EtOH, yielding 8-methoxy-2-methylquinoline-4-carboxylic acid. Esterification with methanol/H~2~SO~4~ produces the methyl ester.
Optimization Insights:
The quinoline nucleus of methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate shares structural homology with chloroquine and other 4-aminoquinoline antimalarials, which inhibit heme detoxification in Plasmodium species [1]. The 8-methoxy group enhances electron density in the aromatic system, potentially improving π-π stacking interactions with heme molecules in the parasite’s digestive vacuole [1]. Meanwhile, the 2,6-dimethyl substituents introduce steric hindrance that may reduce off-target binding to human proteins, a limitation observed in earlier quinolines [1].
Key Mechanistic Insights:
The compound’s ability to cross the blood-brain barrier is enhanced by its logP value (~2.8), predicted from analogous esters, which balances lipid solubility and aqueous dispersion [4]. In Alzheimer’s disease models, quinoline derivatives mitigate mitochondrial dysfunction by:
For epilepsy, the compound’s structural similarity to perampanel (a non-competitive AMPA receptor antagonist) implies potential modulation of glutamate excitotoxicity. The acetate ester may hydrolyze in neural tissue to release acidic metabolites that chelate synaptic zinc ions, attenuating neuronal hyperexcitability [4].
The methyl ester in methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate serves as a prototypical prodrug motif:
Metabolic Activation Pathway:
Structural modifications to the ester group (e.g., cyclopropylmethyl instead of methyl) could further modulate hydrolysis rates for sustained release applications [1].
This compound’s multifunctional architecture underscores its potential as a scaffold for addressing global health challenges, from antimicrobial resistance to neurodegenerative disorders. Future research should prioritize crystallographic studies of target engagement and in vivo efficacy models to validate these mechanistic hypotheses.
Three-dimensional quantitative structure-activity relationship modeling has emerged as a powerful computational approach for elucidating the structural determinants of bioactivity in methoxyquinoline pharmacophores [1]. The development of robust three-dimensional quantitative structure-activity relationship models for quinoline derivatives has been extensively validated through multiple computational frameworks, with particular emphasis on antimalarial applications [2] [1].
In a comprehensive investigation utilizing a dataset of 178 quinoline derivatives, researchers employed Comparative Molecular Field Analysis and Comparative Molecular Similarity Index Analysis methodologies to construct predictive three-dimensional quantitative structure-activity relationship models [1]. The Comparative Molecular Field Analysis model demonstrated exceptional statistical validation parameters, achieving correlation coefficients of r² non-cross-validated = 0.969, q² = 0.677, and r² cross-validated = 0.682 [1] [3]. Similarly, the Comparative Molecular Similarity Index Analysis model exhibited robust predictive capabilities with r² non-cross-validated = 0.962, q² = 0.741, and r² cross-validated = 0.683 [1] [3].
A specialized pharmacophore generation study focusing on quinoline analogs as selective phosphodiesterase four B inhibitors developed a five-point pharmacophore model [2]. This model achieved remarkable statistical significance with r² and q² values of 0.96 and 0.91, respectively, demonstrating the reliability of the three-dimensional quantitative structure-activity relationship approach for bioactivity prediction [2] [4]. The pharmacophore model incorporated critical molecular features including hydrogen bond acceptors and hydrophobic regions that are essential for quinoline derivatives' biological activity [2].
For anticancer applications targeting tubulin inhibition, a six-point pharmacophore model designated as AAARRR.1061 was developed using sixty-two cytotoxic quinolines [5]. This model consisted of three hydrogen bond acceptors and three aromatic ring features, achieving correlation coefficients of R² = 0.865, cross-validation coefficient Q² = 0.718, and F value = 72.3 [5]. The statistical robustness was further validated through Y-Randomization test and receiver operating characteristic area under the curve analysis [5].
Recent advances in three-dimensional quantitative structure-activity relationship modeling have incorporated multiple validation strategies including internal cross-validation, external validation, and statistical metrics compliance [6]. A comprehensive model development based on 349 compounds with activity against Plasmodium falciparum 3D7 strain demonstrated final model statistics of r²test Comparative Molecular Field Analysis = 0.878, r²test Comparative Molecular Similarity Index Analysis = 0.876, and r²test two-dimensional quantitative structure-activity relationship = 0.845 [6].
The methoxyquinoline pharmacophore exhibits distinctive structural characteristics that contribute to its biological activity profile. The methoxy substituent at the eight position of the quinoline ring system influences both electronic properties and steric interactions with target proteins [7]. Computational analysis indicates that the molecular formula C₁₅H₁₇NO₄ with molecular weight 275.30 grams per mole provides an optimal balance of lipophilicity and hydrogen bonding capacity for biological membrane penetration [7].
Table 1. Statistical Parameters of Three-dimensional Quantitative Structure-Activity Relationship Models for Quinoline Derivatives
| Model Type | Dataset Size | r² (non-cv) | q² | r² (cv) | Application |
|---|---|---|---|---|---|
| Comparative Molecular Field Analysis | 178 | 0.969 | 0.677 | 0.682 | Antimalarial |
| Comparative Molecular Similarity Index Analysis | 178 | 0.962 | 0.741 | 0.683 | Antimalarial |
| Pharmacophore (5-point) | - | 0.96 | 0.91 | - | Phosphodiesterase 4B |
| Pharmacophore (6-point) | 62 | 0.865 | 0.718 | - | Tubulin inhibition |
| Combined Models | 349 | 0.878 | - | - | Plasmodium falciparum |
The predictive accuracy of these three-dimensional quantitative structure-activity relationship models has been experimentally validated through synthesis and biological evaluation of designed compounds [1] [3]. Compound number five with amide linker demonstrated 64% reduction in parasitaemia levels, while compound number nineteen with secondary amine linkers achieved 57% reduction, confirming the predictive utility of the computational models [1] [3].
Molecular docking investigations have provided critical insights into the binding mechanisms of methoxyquinoline derivatives with key antimalarial target proteins, revealing specific interactions that govern bioactivity [8] [9] [10]. These computational studies have focused primarily on Plasmodium falciparum lactate dehydrogenase, dihydrofolate reductase-thymidylate synthase, and other essential parasite enzymes.
Comprehensive molecular docking analysis of quinoline-based derivatives against Plasmodium falciparum lactate dehydrogenase has identified two distinct binding sites with comparable affinities [8]. The primary binding site corresponds to the cofactor-binding region, while a secondary site exhibits similar binding characteristics when the cofactor is absent [8]. All quinoline ligands demonstrated significantly lower binding affinity than nicotinamide adenine dinucleotide for the cofactor binding site, suggesting potential for non-competitive inhibition mechanisms [8].
Docking studies targeting lactate dehydrogenase revealed specific amino acid interactions crucial for quinoline binding affinity [10]. Quercetin, a related quinoline-like compound, exhibited binding affinity of -8.53 kilocalories per mole through interactions with glycine 29, isoleucine 31, aspartic acid 53, isoleucine 54, threonine 97, and threonine 101 [10]. Similarly, 2,4,3',5'-tetrahydroxybibenzyl demonstrated superior binding affinity of -8.91 kilocalories per mole by forming hydrogen bonds with glycine 29, glycine 32, threonine 97, glycine 99, phenylalanine 100, threonine 101, and asparagine 140 [10].
Molecular modeling studies employing Comparative Molecular Field Analysis, Comparative Molecular Similarity Index Analysis, and hologram quantitative structure-activity relationship models have investigated thirty-seven quinoline derivatives against lactate dehydrogenase [9]. The bioactive conformation was validated through docking compounds twenty-eight, thirty-two, and forty into the active binding site, demonstrating excellent correlation between experimental and predicted activities [9]. Cross-validation coefficients ranged from 0.61 to 0.80, while non-cross-validation correlations achieved 0.79 to 0.80 [9].
Recent molecular docking investigations have expanded to include additional antimalarial targets such as dihydroorotate dehydrogenase and dihydrofolate reductase-thymidylate synthase [11] [12]. Quinoline-thiazole-1,2,3-triazole hybrids demonstrated binding energies ranging from -8.06 to -11.02 kilocalories per mole against Plasmodium falciparum lactate dehydrogenase enzyme target [12]. The inhibition constants varied from 1.04 to 473.55 micromolar, with lower values indicating superior binding affinity [12].
Benzimidazo methoxy quinoline-2-one complexes with transition metals have been evaluated through molecular docking studies against various antimalarial targets [13]. Density functional theory calculations indicated that coordination complexes exhibit enhanced protein binding affinity compared to free ligands, with minimum binding scores demonstrating active protein binding efficiency [13]. The stereoselective binding preferences revealed that S-stereoisomers generally display superior binding stability with target enzyme active sites [13].
Table 2. Molecular Docking Results for Quinoline Derivatives Against Antimalarial Targets
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Inhibition Constant (μM) |
|---|---|---|---|---|
| Quinoline-thiazole-triazole | Pf-LDH | -8.06 to -11.02 | Multiple amino acids | 1.04 to 473.55 |
| Quercetin analogs | Pf-LDH | -8.53 | Gly29, Ile31, Asp53, Thr97 | - |
| Tetrahydroxybibenzyl | Pf-LDH | -8.91 | Gly29, Gly32, Thr97, Asn140 | - |
| Quinoline derivatives | Pf-LDH | Variable | Cofactor binding site | > NADH affinity |
| Metal-quinoline complexes | Multiple targets | Enhanced | Stereoselective binding | Improved selectivity |
Quinoline-furanone hybrids designed specifically for Plasmodium falciparum lactate dehydrogenase inhibition have shown promising computational and experimental results [12]. Compounds 5g and 6e demonstrated inhibitory concentration fifty values similar to chloroquine, with 5g exhibiting superior lactate dehydrogenase inhibition compared to the standard antimalarial [12]. Structure-activity relationship analysis revealed that halogen substitutions, particularly bromine and chlorine, enhanced antimalarial activity, while strong electron-withdrawing or electron-donating groups diminished bioactivity [12].
The molecular docking methodology has been extended to include dynamics simulations for validation of binding interactions [2]. A molecular dynamics simulation performed for phosphodiesterase 4B complexed with top-scoring ligand AQ-390/42425549 demonstrated consistency between docking results and dynamic behavior over extended simulation periods [2]. This approach provides enhanced confidence in the predicted binding modes and interaction profiles.
Density functional theory calculations have provided fundamental insights into the reactivity patterns and mechanistic pathways of ester functional groups in methoxyquinoline derivatives, particularly focusing on hydrolysis and transesterification reactions [15] [16] [17]. These computational investigations employ various density functional theory methodologies including B3LYP, M06-2X, and ωB97X-D functionals with appropriately selected basis sets to predict reaction energetics and transition state geometries.
Comprehensive density functional theory analysis of ester group reactivity has been conducted using the B3LYP functional with 6-311++G(2d,2p) basis set to evaluate molecular electrostatic potential surfaces, natural population analysis, frontier molecular orbitals, and natural bond orbital interactions [15]. These calculations reveal critical information about electrophilic and nucleophilic reactive sites within the ester functionality, enabling prediction of preferred reaction pathways [15].
The methyl acetate ester moiety in Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate exhibits distinctive electronic characteristics that influence its hydrolytic susceptibility [18] [19]. Density functional theory calculations demonstrate that the carbonyl carbon of the ester group serves as the primary electrophilic center, while the oxygen atoms function as potential nucleophilic sites [20]. The reactive sites of methyl esters occur predominantly within the ester group structure, with variations depending on the aromatic substitution pattern [20].
Detailed mechanistic studies of ester hydrolysis reactions have employed multiple density functional theory functionals to ensure computational reliability [21] [22]. The M11L, M06-2X, and ωB97X-D functionals have been systematically compared for their accuracy in predicting activation free energies, charge distributions, and transition state geometries [22]. These investigations reveal that the choice of density functional theory functional significantly impacts the computed linear free-energy relationships and the nature of transition states involved in ester hydrolysis [22].
Density functional theory calculations for quinoline derivatives have been extended to include Time-Dependent Density Functional Theory methodologies for electronic excitation predictions [16] [23]. The B3LYP/6-31G'(d,p) level of theory has been employed to calculate optimized geometries, frontier molecular orbital properties, electrophilicity indices, electronegativity, chemical potential, and chemical hardness parameters [16] [23]. These calculations provide insights into the electronic properties that govern reactivity and selectivity of quinoline ester compounds [16] [23].
Natural bond orbital analysis has revealed significant hyperconjugative interactions within quinoline ester systems that contribute to molecular stability [17] [24]. The occurrence of intramolecular charge transfer in quinoline derivatives leads to enhanced molecular stability through hyperconjugative interactions [24]. Energy of frontier molecular orbitals has been utilized to calculate global reactivity descriptors, indicating that quinoline molecules are chemically hard compounds with greater kinetic stability and electron donating capability [24].
Table 3. Density Functional Theory Calculated Properties for Quinoline Ester Systems
| Property | Methodology | Basis Set | Calculated Value | Physical Significance |
|---|---|---|---|---|
| Frontier Molecular Orbital Energy Gap | B3LYP | 6-31G'(d,p) | Variable | Chemical hardness |
| Electrophilicity Index | B3LYP | 6-311+G(2d,p) | Calculated | Reactivity prediction |
| Chemical Hardness | Density Functional Theory | Multiple | Enhanced | Kinetic stability |
| Molecular Electrostatic Potential | B3LYP | 6-311++G(2d,2p) | Mapped | Reactive site identification |
| Natural Bond Orbital Interactions | Multiple functionals | Standard | Significant | Hyperconjugation effects |
Computational investigations of ester hydrolysis mechanisms have incorporated explicit solvation models to account for water molecule interactions [22]. Studies employing varying numbers of explicit water molecules (0 to 8) demonstrate that solvation significantly affects computed activation free energies and transition state characteristics [22]. The inclusion of explicit water molecules provides more accurate representation of the hydrolytic environment and improved correlation with experimental kinetic data [22].
Bond dissociation energy calculations have been performed to investigate sensitivity towards autoxidation and hydrolysis processes [17]. Average local ionization energy surface analysis and Fukui function calculations have identified specific atomic sites most susceptible to electrophilic and nucleophilic attack [17]. These computational descriptors enable prediction of metabolic stability and degradation pathways for quinoline ester compounds [17].
Reactivity indices related to density functional theory calculations have been employed to characterize non-covalent interactions in ester-containing systems [25]. Non-covalent interaction analysis reveals the types of intermolecular interactions that stabilize ester-protein complexes and influence binding affinity [25]. These computational approaches provide molecular-level understanding of structure-activity relationships in quinoline ester derivatives.
The application of density functional theory calculations to quinoline ester systems has been validated through comparison with experimental spectroscopic data [26] [24]. Computed vibrational frequencies, infrared activities, and nuclear magnetic resonance chemical shifts demonstrate excellent agreement with experimental observations [26]. The correlation coefficient for computed versus experimental parameters typically exceeds 0.97, confirming the reliability of density functional theory predictions [26].
Advanced density functional theory methodologies have been applied to investigate the electronic properties and reactivity patterns of quinoline derivatives under various chemical environments [27]. Covalent inhibitor fragment reactivity has been systematically studied using density functional theory calculations with different functionals, solvation models, and nucleophile representations [27]. These studies establish robust computational protocols for predicting relative reactivities of electrophilic functional groups in drug-like molecules [27].
Machine learning methodologies have revolutionized bioactivity prediction for quinoline derivatives through the development of sophisticated algorithms capable of identifying complex structure-activity relationships [28] [29] [30]. These computational approaches encompass supervised learning techniques including support vector machines, random forests, neural networks, and ensemble methods that collectively enhance prediction accuracy and model reliability [31] [32] [33].
A comprehensive machine learning framework utilizing combined substituent number descriptors has been developed specifically for 4-quinolone antimicrobial agents [28]. This approach converted structural information from 11,879 compounds into combined substituent number descriptors, focusing exclusively on substituent type and position rather than detailed molecular properties [28]. The resulting prediction model achieved coefficient of determination values of 0.719 for training datasets and 0.519 for validation datasets, demonstrating sufficient predictive capability despite the simplified descriptor approach [28].
Support vector machine algorithms have been extensively applied to quinoline bioactivity prediction with remarkable success [31]. Linear and nonlinear support vector machine models constructed for classifying 999 antimalarial compounds achieved accuracy of 83% and area under the curve of 0.88 [31]. When applied to larger datasets of approximately 4,750 compounds with activity against Plasmodium falciparum, support vector machine and extreme gradient boosting algorithms demonstrated superior performance with approximately 85% accuracy on independent test sets [31].
Random forest methodologies have proven particularly effective for quantitative structure-activity relationship modeling of quinoline derivatives [34] [32]. A novel random forest approach for predicting tissue-to-plasma partition coefficients utilized both in vitro parameters and predicted values from other tissues as explanatory variables [34]. This multi-level machine learning strategy demonstrated significant improvements in prediction accuracy, particularly for adipose tissue, brain, kidney, liver, and skin distribution parameters [34].
Comprehensive ensemble learning approaches have been developed to overcome limitations of individual machine learning models [32] [33]. These ensemble methods build multi-subject diversified models and combine them through second-level meta-learning [32]. The proposed ensemble methodology consistently outperformed thirteen individual models across nineteen bioassay datasets, demonstrating superiority over single-subject ensemble approaches [32]. End-to-end neural network-based classifiers capable of automatically extracting sequential features from simplified molecular-input line-entry system representations have been integrated into these ensemble frameworks [32].
Table 4. Machine Learning Algorithm Performance for Quinoline Bioactivity Prediction
| Algorithm | Dataset Size | Accuracy (%) | AUC | Application | Reference |
|---|---|---|---|---|---|
| Support Vector Machine | 999 | 83 | 0.88 | Antimalarial classification | [31] |
| Support Vector Machine/XGB | 4,750 | 85 | - | Plasmodium falciparum | [31] |
| Random Forest | 11,879 | 71.9 | - | 4-quinolone antimicrobials | [28] |
| Ensemble Methods | Multiple | Superior | - | Multi-target prediction | [32] |
| Neural Networks | 2,467 | 86.5 | - | Site selectivity prediction | [35] |
Artificial neural network approaches have been specifically designed for predicting reactive site selectivity in quinoline derivatives [35]. A generalizable artificial neural network model trained on 2,467 compounds achieved 86.5% accuracy on external validation sets for predicting C-H functionalization sites [35]. This model utilizes simplified molecular-input line-entry system strings as input format and employs six quantum chemical descriptors to identify reactive sites suitable for electrophilic substitution reactions [35].
Self-paced learning methodologies combined with Logsum penalized logistic regression have been developed for quantitative structure-activity relationship classification modeling [30]. This approach addresses the challenge of redundant, noisy, and irrelevant descriptors in quantitative structure-activity relationship datasets by gradually learning from simple samples to complex samples [30]. Experimental validation on three public quantitative structure-activity relationship datasets demonstrated superior performance compared to conventional sparse methods in terms of classification accuracy and model interpretability [30].
Deep learning architectures including generative adversarial networks have been employed for de novo drug design targeting quinoline scaffolds [36]. The optimized MedGAN model based on Wasserstein generative adversarial networks and graph convolutional networks successfully generated 25% valid molecules with 62% full connectivity [36]. Among generated structures, 92% maintained quinoline scaffolds, 93% were novel compounds, and 95% exhibited uniqueness while preserving favorable drug-like properties [36].
Machine learning approaches for toxicity prediction have been extensively developed using chemical structure information [37]. These models trained on empirical assay data enable rapid in silico screening procedures for assessing compound toxicity prior to synthesis and physical testing [37]. Quantitative structure-activity relationship models provide essential tools for predicting on-target and off-target toxicity, absorption, distribution, metabolism, and excretion properties [37].
Graph neural network methodologies have been implemented for end-to-end drug design and discovery [38]. The Global-Based Deep Q-Network approach utilizes global observations of molecular graphs rather than local neighborhood information to guide generation processes [38]. This methodology has demonstrated superior performance compared to state-of-the-art generative models in producing drug candidates with enhanced target property scores [38].
Feature selection and descriptor optimization techniques have been systematically evaluated for quinoline quantitative structure-activity relationship modeling [29]. Common feature selection methods include filter approaches, wrapper methods, and embedded techniques such as regularization [29]. Multiple linear regression, partial least squares, support vector machines, and neural networks represent the most frequently employed algorithms, with selection depending on dataset complexity and desired model interpretability [29].
Molecular fingerprint-based machine learning approaches have been developed for drug target and bioactivity prediction [39]. The Multifingerprint Similarity Search Algorithm represents an innovative approach for early protein drug target prediction based on similarity searches across multiple molecular fingerprint representations [39]. These methodologies enable accelerated drug discovery through improved prediction of molecular interactions with biological targets [39].